![molecular formula C10H11BrO B1287588 1-(3-Bromophenyl)-2-methylpropan-1-one CAS No. 2415-93-2](/img/structure/B1287588.png)
1-(3-Bromophenyl)-2-methylpropan-1-one
Overview
Description
“1-(3-Bromophenyl)-2-methylpropan-1-one” is also known as Ethanone . It is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads .
Synthesis Analysis
The synthesis of “1-(3-Bromophenyl)-2-methylpropan-1-one” involves several steps. The substituted phenyl urea was refluxed with hydrazine hydrate in ethanol to obtain substituted phenyl semicarbazide . The Gibbs free energies and Boltzmann weighting factors of these possible conformations were calculated depending on the relative Gibbs free energy of optimized structures .Molecular Structure Analysis
The molecular structure of “1-(3-Bromophenyl)-2-methylpropan-1-one” has been analyzed using various techniques. The Hirshfeld surface analysis was performed using a sequence of steps . The structure of the compound was confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .Chemical Reactions Analysis
The chemical reactions involving “1-(3-Bromophenyl)-2-methylpropan-1-one” are complex. The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Bromophenyl)-2-methylpropan-1-one” have been studied. The compound has a molecular weight of 199.045 . Density functional theory (DFT) is used to further calculate the molecular structure, and the results are consistent with the X-ray diffraction results .Scientific Research Applications
Pharmacokinetic Characterization
1-(3-Bromophenyl)-2-methylpropan-1-one: has been studied for its pharmacokinetic properties, particularly in the form of 1-(3′-bromophenyl)-heliamine (BH) . This compound has been investigated for its absorption and metabolism in vivo, which is crucial for understanding its potential as a therapeutic agent. A study conducted on rats using UHPLC−MS/MS methods revealed that the maximum concentration of BH reached 568.65 ± 122.14 ng/mL approximately 1 hour after oral administration . The metabolic pathways involved phase-I reactions like demethylation and dehydrogenation, and phase-II reactions producing glucuronide and sulfate metabolites .
Synthesis of Phthalocyanines
This compound is utilized in the synthesis of phthalocyanines , which are a group of macrocyclic compounds with extensive applications in materials science. Specifically, it is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted phthalocyanines and phthalocyanine-fullerene dyads . These compounds have significant potential in photodynamic therapy, as photosensitizers, and in the development of organic semiconductors.
Crystallographic Analysis
The structural analysis of derivatives of 1-(3-Bromophenyl)-2-methylpropan-1-one is essential for understanding their chemical behavior. For instance, the crystal structure of related compounds has been determined using X-ray diffraction, which provides insights into the molecular geometry and potential reactivity . This information is vital for designing compounds with desired properties for various scientific applications.
Biological Activity Studies
Derivatives of 1-(3-Bromophenyl)-2-methylpropan-1-one are also studied for their biological activities. For example, compounds like (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one have been synthesized and analyzed for their potential biological activities, which could include antimicrobial, anti-inflammatory, or anticancer properties .
Mechanism of Action
Target of Action
Similar compounds such as 1-(3-bromophenyl)-7-chloro-6-methoxy-3,4-dihydroisoquinoline are known to target mitogen-activated protein kinase 10 .
Pharmacokinetics
A related compound, 1-(3’-bromophenyl)-heliamine, has been studied in rats . The maximum concentration (Cmax) of 568.65 ± 122.14 ng/mL was achieved at 1.00 ± 0.45 h after oral administration, indicating that the compound was quickly absorbed into the blood circulatory system .
properties
IUPAC Name |
1-(3-bromophenyl)-2-methylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-7(2)10(12)8-4-3-5-9(11)6-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXAYTCRAVHZQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00606743 | |
Record name | 1-(3-Bromophenyl)-2-methylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00606743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2415-93-2 | |
Record name | 1-(3-Bromophenyl)-2-methylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00606743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.